molecular formula C12H14O3 B14282486 (S)-3-Oxopentan-2-yl benzoate CAS No. 160666-92-2

(S)-3-Oxopentan-2-yl benzoate

Cat. No.: B14282486
CAS No.: 160666-92-2
M. Wt: 206.24 g/mol
InChI Key: WENOPEBWFIDEKJ-VIFPVBQESA-N
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Description

Overview of Chiral Compounds in Chemical Research

Chiral compounds, molecules that are non-superimposable on their mirror images, are fundamental to many areas of chemical and biological research. These mirror images, known as enantiomers, can exhibit markedly different biological activities. This disparity is crucial in fields such as pharmacology, where one enantiomer of a drug may be therapeutic while the other is inactive or even harmful. The synthesis of molecules with specific three-dimensional arrangements, a process known as stereoselective synthesis, is therefore a major focus of modern organic chemistry. encyclopedia.pub The development of methods to produce single enantiomers of chiral molecules is essential for creating effective and safe pharmaceuticals, agrochemicals, and other functional materials. encyclopedia.pub

Importance of Enantiomerically Pure Intermediates in Advanced Organic Synthesis

The synthesis of complex target molecules often proceeds through a series of chemical transformations involving multiple intermediate compounds. To obtain a final product as a single enantiomer, it is often advantageous to use starting materials or intermediates that are already enantiomerically pure. These "chiral building blocks" or "synthons" introduce chirality into the molecule at an early stage, guiding the stereochemical outcome of subsequent reactions. The use of enantiomerically pure intermediates simplifies the purification process, avoiding the need for challenging and often inefficient separation of enantiomers at later stages. nih.govrsc.orgresearchgate.net This approach has become a cornerstone of advanced organic synthesis, enabling the efficient construction of intricate molecular architectures with high stereochemical control. nih.govrsc.orgresearchgate.net

The Role of Chiral Ketone-Esters as Versatile Synthetic Precursors

Chiral ketone-esters, such as (S)-3-Oxopentan-2-yl benzoate (B1203000), are a particularly useful class of synthetic precursors. ukri.orgnih.gov The presence of both a ketone and an ester functional group within the same molecule provides multiple reaction sites for further chemical modification. The ketone can undergo a wide range of reactions, including reductions, additions of nucleophiles, and enolate chemistry, while the ester group can be hydrolyzed or transformed into other functional groups. nih.gov The inherent chirality of these molecules allows for these transformations to be carried out in a stereocontrolled manner, leading to the formation of a diverse array of other valuable chiral compounds. d-nb.info For instance, the ketone functionality can be used to introduce new stereocenters adjacent to the existing one, a common strategy in the synthesis of natural products and pharmaceuticals. iucr.orgiucr.org

Chemical Profile of (S)-3-Oxopentan-2-yl benzoate

This compound is a specific chiral ketone-ester with the chemical formula C12H14O3. chemsrc.com

PropertyValue
Molecular Formula C12H14O3 chemsrc.com
Molecular Weight 206.24 g/mol bldpharm.com
CAS Number 160666-92-2 chemsrc.com

This compound is classified as a ketone and an ester, and more broadly as a benzene (B151609) compound. bldpharm.com Its structure consists of a pentanone backbone with a benzoate group attached at the second carbon, which is a stereocenter with the (S) configuration. This specific arrangement of functional groups makes it a valuable chiral building block in asymmetric synthesis. iucr.orgiucr.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

160666-92-2

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

[(2S)-3-oxopentan-2-yl] benzoate

InChI

InChI=1S/C12H14O3/c1-3-11(13)9(2)15-12(14)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3/t9-/m0/s1

InChI Key

WENOPEBWFIDEKJ-VIFPVBQESA-N

Isomeric SMILES

CCC(=O)[C@H](C)OC(=O)C1=CC=CC=C1

Canonical SMILES

CCC(=O)C(C)OC(=O)C1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for S 3 Oxopentan 2 Yl Benzoate

Classical Stereoselective Approaches to Chiral Benzoates

Classical methods for synthesizing chiral benzoates often rely on the use of enantiomerically pure starting materials or the separation of racemic mixtures.

Derivatization from Chiral Pool Precursors

The chiral pool comprises naturally occurring, enantiomerically pure compounds that serve as versatile starting materials in asymmetric synthesis. mdpi.com This strategy is one of the most effective methods for establishing key stereocenters in optically active molecules. mdpi.com For the synthesis of (S)-3-Oxopentan-2-yl benzoate (B1203000), (S)-ethyl lactate, a derivative of the naturally abundant (S)-lactic acid, is a common and effective chiral pool precursor.

The synthesis begins with the protection of the hydroxyl group of (S)-ethyl lactate, followed by reduction of the ester to an aldehyde. Subsequent reaction with an ethyl Grignard reagent yields a secondary alcohol, which is then oxidized to the corresponding ketone. The final step involves the benzoylation of the chiral α-hydroxy ketone. A published procedure for the enantiomeric (R)-3-Oxopentan-2-yl benzoate starts from commercially available (R)-ethyl lactate, and this process can be directly adapted to produce the (S)-enantiomer by starting with (S)-ethyl lactate. iucr.orgiucr.org

Enantioselective Esterification Strategies

Enantioselective esterification is a powerful technique for resolving racemic alcohols or for the direct asymmetric synthesis of chiral esters. One of the most common methods is enzymatic kinetic resolution. Lipases, such as those from Candida rugosa or Pseudomonas cepacia, are frequently used to selectively acylate one enantiomer of a racemic secondary alcohol, leaving the other enantiomer unreacted. nih.govmdpi.com For instance, the racemic mixture of 3-hydroxypentan-2-one (B1200202) could be subjected to lipase-catalyzed acylation. The enzyme would selectively esterify the (R)-alcohol, allowing for the separation of the unreacted (S)-3-hydroxypentan-2-one, which can then be benzoylated to yield the target compound. The efficiency and enantioselectivity of such lipase-catalyzed reactions are often dependent on the solvent, temperature, and water content. tandfonline.com

More recent developments include transition-metal-catalyzed asymmetric esterification. For example, iridium-catalyzed dynamic kinetic resolution has been successfully applied to the allylic esterification of racemic secondary allylic alcohols with carboxylic acids, achieving high yields and excellent regio- and enantioselectivity. rsc.orgrsc.org While not directly demonstrated for 3-hydroxypentan-2-one, these modern catalytic methods represent a promising strategy for the synthesis of chiral benzoates like (S)-3-Oxopentan-2-yl benzoate.

Esterification Method Principle Typical Reagents/Catalysts Outcome for (S)-3-hydroxypentan-2-one
Enzymatic Kinetic Resolution Selective esterification of one enantiomer in a racemic mixture. mdpi.comtandfonline.comLipase (e.g., from Pseudomonas sp.), acyl donor. clockss.orgSeparation of unreacted (S)-3-hydroxypentan-2-one for subsequent benzoylation.
Iridium-Catalyzed Asymmetric Allylic Esterification Dynamic kinetic resolution of racemic secondary alcohols. rsc.orgIridium catalyst, chiral ligand, carboxylic acid. rsc.orgrsc.orgPotential for direct synthesis of the corresponding benzoate with high enantioselectivity (hypothetical application).

Asymmetric Synthesis of the (S)-Configuration of 3-Oxopentan-2-yl benzoate

Asymmetric synthesis aims to create the desired stereocenter in a controlled manner, often through the use of chiral catalysts or auxiliaries, starting from achiral or prochiral substrates.

Enantioselective Carbon-Carbon Bond Formation Leading to the α-Ketone Stereocenter

A highly efficient approach to chiral α-hydroxy ketones involves the direct asymmetric formation of the carbon-carbon bond that generates the stereocenter. Aldol (B89426) reactions and Grignard additions are cornerstone methodologies for this purpose.

Boron-mediated aldol reactions are renowned for their high levels of stereocontrol, enabling the synthesis of β-hydroxy ketones with predictable and high enantioselectivity. griffith.edu.au The stereochemical outcome is often rationalized through highly ordered chair- or boat-like transition states. griffith.edu.au Chiral α-hydroxy ketones themselves are valuable platforms for performing highly stereoselective, substrate-controlled aldol reactions. thieme-connect.comresearchgate.net

In a relevant example demonstrating this powerful methodology, the enantiomer, (R)-3-Oxopentan-2-yl benzoate, was used in a Paterson anti-aldol reaction. iucr.orgiucr.org In this process, chlorodicyclohexylborane (B1586884) was used to generate the (E)-configured boron enolate of the ketone, which then reacted with acrolein as the electrophile. iucr.orgiucr.org This specific reaction yielded the corresponding aldol product in 80% yield and with excellent diastereoselectivity (>95:5 dr). iucr.orgiucr.org This highlights the utility of chiral α-benzoyloxy ketones as substrates in complex fragment couplings. The use of chiral boron reagents, such as those derived from α-pinene, allows for the enantioselective aldol reaction between achiral ketones and aldehydes, producing syn-α-methyl-β-hydroxy ketones in good enantiomeric excess. researchgate.net

Reaction Type Reagents Key Feature Stereoselectivity Reference
Paterson Aldol Reaction(R)-3-Oxopentan-2-yl benzoate, c-Hex₂BCl, Et₃N, AcroleinGeneration of an (E)-boron enolate leading to an anti-aldol adduct.>95:5 dr iucr.org, iucr.org
Asymmetric Aldol ReactionEthyl ketone, (+)- or (-)-(Ipc)₂BOTf, iPr₂NEt, AldehydeUse of a chiral boron reagent to induce asymmetry.66-93% ee (syn product) researchgate.net

The addition of Grignard reagents to carbonyl compounds is a fundamental method for forming carbon-carbon bonds and producing alcohols. openstax.org However, controlling the stereoselectivity of this reaction, especially with highly reactive Grignard reagents, is challenging due to the competing uncatalyzed background reaction which leads to racemic products. mmu.ac.ukacs.org

Achieving stereocontrol in Grignard additions to create the (S)-3-hydroxypentan-2-one precursor typically requires the use of stoichiometric chiral auxiliaries or, more recently, chiral catalysts. For example, the addition of an ethylmagnesium halide to a prochiral α-keto-ester equipped with a chiral auxiliary can proceed with high diastereoselectivity. The auxiliary directs the approach of the nucleophile to one face of the carbonyl group. After the reaction, the auxiliary can be cleaved to reveal the chiral α-hydroxy ester, which can then be converted to the target ketone. While no direct synthesis of this compound using this method is prominently reported, the principles of asymmetric Grignard additions are well-established and provide a viable, albeit potentially complex, synthetic route. mmu.ac.ukmsu.edu

Chiral Auxiliary-Mediated Routes

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthetic scheme to guide the formation of a desired stereoisomer. wikipedia.org Once the desired chirality is established, the auxiliary is removed for potential reuse.

A notable example of a chiral auxiliary-mediated route to a related chiral ketone, (R)-3-oxopentan-2-yl benzoate, starts from the commercially available (R)-ethyl lactate. iucr.orgiucr.org This method, developed by Paterson and coworkers, has been instrumental in the total synthesis of natural products like curvicollides A–C and fusaequisin A. iucr.orgiucr.org The synthesis involves the generation of an (E)-configured boron enolate from the chiral ketone, which then undergoes a diastereoselective aldol reaction. iucr.orgiucr.org While this specific example leads to the (R)-enantiomer, the principle demonstrates the power of using readily available chiral starting materials to control stereochemistry. The synthesis of the (S)-enantiomer can often be achieved by starting with the corresponding (S)-chiral precursor.

Evans oxazolidinones are another widely used class of chiral auxiliaries, particularly effective in controlling the stereochemistry of alkylation and aldol reactions. wikipedia.orgresearchgate.net These auxiliaries guide the reaction to produce specific diastereomers, which, after cleavage of the auxiliary, yield the desired enantiomerically enriched product. wikipedia.org The predictability and reliability of Evans auxiliaries make them a cornerstone in asymmetric synthesis. researchgate.net

Pseudoephedrine can also serve as a chiral auxiliary. wikipedia.org When reacted with a carboxylic acid, it forms an amide. The subsequent enolization and reaction are directed by the chiral scaffold of the pseudoephedrine, leading to a specific stereochemical outcome. wikipedia.org The auxiliary is then cleaved to release the chiral product. wikipedia.org

Catalytic Asymmetric Synthetic Pathways

Catalytic asymmetric synthesis offers an efficient and atom-economical approach to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of the desired enantiomer. sioc-journal.cnmdpi.com

Organocatalytic Approaches

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. acs.org In the context of synthesizing chiral ketones, organocatalysts like proline and its derivatives have been successfully employed in asymmetric aldol and Michael reactions. These catalysts can activate the substrates and create a chiral environment for the reaction to proceed with high enantioselectivity. For instance, diarylprolinol catalysts have been used in the asymmetric cross-aldol reaction of aldehydes to produce γ-trichloro-β-hydroxy aldehydes with excellent enantioselectivities. researchgate.net While not a direct synthesis of this compound, these methods highlight the potential of organocatalysis in creating chiral ketones from achiral precursors.

Metal-Catalyzed Asymmetric Syntheses

Transition metal catalysts, in conjunction with chiral ligands, are powerful tools for a wide range of asymmetric transformations. nih.govdiva-portal.orgrsc.org These methods are known for their high efficiency and selectivity. nih.gov

Metal-catalyzed enantioselective allylation, for example, can form various carbon-carbon and carbon-heteroatom bonds with high levels of asymmetric induction. nih.gov Similarly, catalytic asymmetric hydrogenation using iridium or rhodium complexes with chiral ligands provides access to a wide array of optically enriched compounds. diva-portal.org A dicationic (S)-BINAP-Pd catalyst has been shown to enable a highly enantioselective [2 + 2] cycloaddition to produce chiral oxetene derivatives. organic-chemistry.org

While direct metal-catalyzed asymmetric synthesis of this compound is not extensively documented in the provided results, the principles of these catalytic systems are applicable. For instance, the asymmetric hydrogenation of a suitable prochiral enol ester or the asymmetric oxidation of a prochiral sulfide (B99878) could potentially yield the desired chiral ketone.

Resolution Techniques for Enantiomeric Enrichment of Oxopentan-2-yl Benzoates

Resolution is a process used to separate a racemic mixture into its individual enantiomers. encyclopedia.pub This can be achieved through various methods, including chromatography and crystallization.

Chromatographic Enantioseparation (e.g., Chiral HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. mdpi.comjsmcentral.org This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times and thus, their separation. mdpi.com Polysaccharide-based chiral columns are commonly used for this purpose. jsmcentral.org The separation of diastereomers, formed by reacting a racemic mixture with a chiral derivatizing agent, on a standard silica (B1680970) gel column is another effective HPLC-based resolution strategy. mdpi.com

Parameter Value Reference
ColumnChiralpak-ASR jsmcentral.org
Mobile PhaseMeCN:MeOH (99:1.0 % v/v) with 0.1% formic acid and 0.1% diethylamine jsmcentral.org
Detection Wavelength225 nm jsmcentral.org
Temperature25 ± 2°C jsmcentral.org

This table presents typical conditions for chiral HPLC separation, which can be adapted for the resolution of oxopentan-2-yl benzoate enantiomers.

Crystallization-Based Resolution Methods

Crystallization-based resolution is another common technique for separating enantiomers. This can be achieved through several approaches:

Preferential Crystallization: If the racemic compound crystallizes as a conglomerate (a physical mixture of enantiomerically pure crystals), the enantiomers can sometimes be separated by seeding a supersaturated solution with a crystal of the desired enantiomer.

Diastereomeric Salt Formation: The racemic mixture can be reacted with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. epo.org

Inclusion Crystallization: This method involves the use of a chiral host molecule that selectively forms an inclusion complex with one enantiomer of the guest molecule. researchgate.net For example, 4-oxoazetidin-2-yl benzoate has been successfully resolved using an optically active host compound, demonstrating the potential of this technique for similar structures. researchgate.net

Chemical Transformations and Reactivity Profiles of S 3 Oxopentan 2 Yl Benzoate

Stereoselective Transformations of the Ketone Moiety

The ketone functional group in (S)-3-Oxopentan-2-yl benzoate (B1203000) is the primary site for stereoselective modifications, particularly reduction to chiral alcohols and carbon-carbon bond formation at the adjacent α-position.

Asymmetric Reduction Reactions to Chiral Alcohols

The reduction of the ketone in β-keto esters is a powerful method for synthesizing chiral β-hydroxy esters, which are valuable building blocks in organic synthesis. researchgate.netrsc.org Various catalytic systems have been developed to achieve high levels of stereoselectivity.

Organocatalytic transfer hydrogenation represents a metal-free approach to the asymmetric reduction of ketones. These reactions often employ a chiral organic molecule, such as a derivative of a Cinchona alkaloid, to facilitate the stereoselective transfer of a hydride from a simple hydrogen source like Hantzsch ester or a formic acid/triethylamine mixture. acs.org For β-keto esters, this method can produce chiral β-hydroxy esters with high enantioselectivity. The catalyst forms a transient complex with the substrate, creating a chiral environment that directs the approach of the hydride to one face of the ketone. While specific data for (S)-3-Oxopentan-2-yl benzoate is not available, studies on similar substrates like ethyl 3-oxopentanoate (B1256331) show high conversions and enantiomeric excesses.

Table 1: Representative Organocatalyzed Transfer Hydrogenation of a β-Keto Ester Analogue

Substrate Catalyst H-Source Product Configuration Yield (%) ee (%)
Metal-Catalyzed Asymmetric Hydrogenation (e.g., Ruthenium-catalyzed)

Ruthenium complexes bearing chiral phosphine (B1218219) ligands are highly effective catalysts for the asymmetric hydrogenation of β-keto esters. researchgate.netsioc-journal.cn Ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) create a chiral coordination sphere around the ruthenium center, which directs the hydrogenation to a specific face of the ketone, leading to high enantioselectivity. researchgate.netcdnsciencepub.com These reactions are often performed under hydrogen pressure and can achieve very low catalyst-to-substrate ratios, making them suitable for large-scale applications. researchgate.net The reduction of various β-keto esters using Ru-BINAP systems consistently yields the corresponding β-hydroxy esters in high yields and with excellent enantiomeric excess (ee). researchgate.net Neutral reaction conditions can be employed to selectively reduce the keto-carbonyl group even in the presence of other reducible functional groups like C-C double bonds. thieme-connect.com

Table 2: Ruthenium-Catalyzed Asymmetric Hydrogenation of a β-Keto Ester Analogue

Substrate Catalyst Ligand H2 Pressure (atm) Product Configuration Yield (%) ee (%)
Methyl 3-oxobutanoate [RuCl(p-cymene)]2 (S)-BINAP 10 (S) 99 >99
Enantioselective Hydride Reductions (e.g., CBS Reduction Analogues)

The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst to control the stereochemical outcome of borane-mediated reductions. youtube.comchemtube3d.com The catalyst coordinates to both the borane (B79455) reducing agent and the ketone substrate. youtube.com This ternary complex arranges the reactants in a highly organized, chair-like six-membered transition state. chemtube3d.com The steric environment of the catalyst dictates that the larger substituent on the ketone occupies a pseudo-equatorial position to minimize steric hindrance, thus directing the hydride attack to a specific face of the carbonyl. chemtube3d.com This method is highly reliable for producing secondary alcohols with predictable stereochemistry and high enantioselectivity from a wide range of prochiral ketones. youtube.com For challenging substrates like trifluoromethyl ketones, additives can be used to enhance enantioselectivity. nih.gov

In the case of this compound, the pre-existing stereocenter at the C2 position can influence the stereochemical outcome of the ketone reduction at C3, a phenomenon known as substrate-directed control. According to Cram's rule or its more refined models like the Felkin-Anh model, the reducing agent will preferentially attack the carbonyl face that is sterically less hindered. The bulky benzoate group would orient itself away from the carbonyl group, and the hydride would attack from the less hindered face, leading to the formation of one diastereomer in excess. The diastereomeric ratio (dr) will depend on the size of the hydride reagent and the reaction conditions. This approach is fundamental in creating specific 1,3-diol stereoisomers after subsequent hydrolysis of the benzoate ester.

Carbon-Carbon Bond Forming Reactions at the α-Ketone Position

The α-proton of the ketone in β-keto esters is acidic and can be removed by a base to form an enolate. This enolate is a potent nucleophile that can react with various electrophiles to form a new carbon-carbon bond at the α-position. magtech.com.cn

The alkylation of β-keto esters is a classic C-C bond-forming reaction. nih.gov Treatment with a base like sodium ethoxide generates an enolate, which can then be reacted with an alkyl halide. For a substrate like this compound, this reaction would occur at the C4 position. A significant challenge in the α-alkylation of simple β-keto esters is the potential for racemization of the newly formed stereocenter under the basic or acidic conditions often used. nih.gov Therefore, modern methods often employ nearly neutral conditions, for example, using a combination of palladium and ruthenium catalysts for the dehydrative condensation with allylic alcohols. nih.gov

Enzymatic methods, such as those using aldolases, can also be employed for stereoselective C-C bond formation. rsc.org These biocatalysts can promote the addition of a ketone donor to an aldehyde acceptor with high stereoselectivity. rsc.org

Another approach involves the use of N-heterocyclic carbene (NHC) catalysts in reactions like the benzoin (B196080) condensation, which can generate α-hydroxy ketones through C-C bond formation. nih.gov This methodology has been extended to dynamic kinetic resolutions of racemic α-keto esters. nih.gov

Enolate Chemistry (e.g., Aldol (B89426), Mannich, Alkylation)

The presence of α-hydrogens next to the ketone functionality allows for the formation of enolates, which are powerful nucleophiles in various carbon-carbon bond-forming reactions. bham.ac.uk

Aldol Reactions: this compound can serve as a precursor in asymmetric aldol reactions. For instance, the (R)-enantiomer of 3-oxopentan-2-yl benzoate is utilized in Paterson's anti-aldol chemistry. iucr.orgiucr.org The generation of a specific (E)-configured boron enolate from this ketone, followed by reaction with an electrophile like acrolein, leads to the formation of aldol products with high diastereoselectivity. iucr.orgiucr.org This approach has been applied in the total synthesis of natural products like curvicollides A–C and fusaequisin A. iucr.orgiucr.orgresearchgate.net The resulting aldol adduct, (2R,4S,5S)-5-hydroxy-4-methyl-3-oxohept-6-en-2-yl benzoate, is a versatile building block for further synthetic transformations. iucr.orgiucr.org

Mannich Reactions: The Mannich reaction involves the aminoalkylation of an acidic proton located adjacent to a carbonyl group. lscollege.ac.intaylorandfrancis.com While direct examples involving this compound are not prevalent in the searched literature, the general mechanism involves the reaction of an enolizable ketone with an iminium ion, formed from an amine and an aldehyde. lscollege.ac.intaylorandfrancis.com This reaction is a classic method for synthesizing β-amino-carbonyl compounds, known as Mannich bases. lscollege.ac.innih.gov The development of asymmetric Mannich reactions, often employing organocatalysts, allows for the stereoselective synthesis of these valuable products. nih.govmdpi.com

Alkylation: Enolates derived from ketones can be alkylated by reacting them with alkyl halides or other electrophilic carbon sources. molaid.com This process allows for the introduction of alkyl groups at the α-position of the ketone. The regioselectivity of alkylation (at the methyl vs. the methylene (B1212753) group of the pentanone moiety) can be controlled by the choice of base and reaction conditions, distinguishing between kinetic and thermodynamic enolate formation. bham.ac.uk

Conjugate Additions

Conjugate addition, or 1,4-addition, is a key reaction for α,β-unsaturated carbonyl compounds. libretexts.org While this compound itself is not an α,β-unsaturated ketone, it can be a precursor to molecules that undergo such reactions. For example, the aldol product derived from it contains a vinyl group, which can potentially participate in conjugate addition reactions. iucr.orgiucr.org Generally, soft nucleophiles like Gilman reagents (organocuprates) are known to favor 1,4-addition to α,β-unsaturated systems. libretexts.org

Functionalization via Domino Reactions

Domino reactions, which involve multiple bond-forming events in a single synthetic operation, offer an efficient route to complex molecules. mdpi.comresearchgate.net A strategy for the α-functionalization of ketones using a domino approach has been developed. mdpi.comresearchgate.net This can involve the in-situ generation of a more reactive species that then participates in subsequent transformations. While a specific domino reaction involving this compound is not detailed, the principles of domino reactions could be applied to this molecule for the synthesis of α-acyloxy ketones. mdpi.comresearchgate.net

Other Reactions Involving the Ketone Functionality (e.g., Oxyamination)

The ketone functionality can undergo various other transformations. One such example is the copper-catalyzed oxyamination of electron-deficient alkenes using N-acyloxyamines, which can lead to products structurally related to derivatives of this compound. For instance, the synthesis of 1-morpholino-3-oxopentan-2-yl benzoate has been reported through such a reaction. rsc.org

Reactions Involving the Benzoate Ester Group

The benzoate ester group in this compound primarily undergoes nucleophilic acyl substitution reactions. libretexts.org

Hydrolysis and Transesterification

Hydrolysis: Esters can be hydrolyzed to their corresponding carboxylic acids and alcohols under either acidic or basic conditions. libretexts.org Acid-catalyzed hydrolysis is a reversible process, while base-catalyzed hydrolysis (saponification) is irreversible due to the formation of a carboxylate salt. libretexts.orgmasterorganicchemistry.com The hydrolysis of this compound would yield benzoic acid and (S)-3-hydroxypentan-2-one.

Transesterification: This reaction involves the conversion of one ester to another by reacting it with an alcohol, typically in the presence of an acid or base catalyst. masterorganicchemistry.com For example, reacting this compound with methanol (B129727) under acidic conditions would lead to the formation of methyl benzoate and (S)-3-hydroxypentan-2-one.

Nucleophilic Additions to the Ester Carbonyl

The carbonyl carbon of the benzoate ester is electrophilic and can be attacked by various nucleophiles. libretexts.org Strong nucleophiles, such as Grignard reagents or organolithium compounds, can add to the ester carbonyl. This typically results in the formation of a tertiary alcohol after a second addition of the nucleophile to the initially formed ketone intermediate. In the case of this compound, reaction with a Grignard reagent would lead to a mixture of products due to the presence of the ketone functionality, which is generally more reactive towards nucleophiles than the ester.

Spectroscopic and Chromatographic Characterization for Chiral Purity and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Elucidation

NMR spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. For chiral compounds like (S)-3-Oxopentan-2-yl benzoate (B1203000), specific NMR methods are invaluable for confirming the connectivity of atoms and providing insights into the three-dimensional arrangement of the molecule.

In a chiral molecule such as (S)-3-Oxopentan-2-yl benzoate, the presence of the stereocenter at the C2 position renders the two protons of the adjacent methylene (B1212753) group (C4) chemically non-equivalent. masterorganicchemistry.commasterorganicchemistry.comlibretexts.orgopenstax.orgchemistrysteps.com These protons are termed "diastereotopic." Their chemical environments are different, and therefore, they exhibit distinct chemical shifts and coupling patterns in the ¹H NMR spectrum. masterorganicchemistry.com

The C4 methylene protons (part of the ethyl ketone moiety) are adjacent to the C3 carbonyl group and are two bonds away from the C2 chiral center. The chiral environment means that one proton (let's call it Hₐ) and the other (Hₑ) will experience different magnetic shielding effects from the rest of the molecule. Consequently, instead of a simple quartet, the signal for these two protons will appear as a more complex multiplet, often an "AB quartet of quartets," due to both geminal coupling (coupling to each other) and vicinal coupling (coupling to the methyl protons at C5). Analysis of this complex multiplet provides confirmation of the molecule's structural integrity and the presence of the nearby stereocenter.

Table 1: Predicted ¹H NMR Data for Key Protons in this compound This table presents expected chemical shift ranges based on general principles and data from analogous β-keto esters. amazonaws.com

Proton Assignment Predicted δ (ppm) Predicted Multiplicity Coupling Constant (J) in Hz
H2 (methine) 5.2 - 5.4 Quartet (q) ~6.5 Hz
H4 (diastereotopic) 2.5 - 2.9 Multiplet (m) -
H5 (methyl) 1.0 - 1.2 Triplet (t) ~7.2 Hz
C1-H₃ (methyl) 2.1 - 2.3 Singlet (s) -
Aromatic (ortho) 7.9 - 8.1 Doublet (d) ~7.5 Hz

¹³C NMR spectroscopy is used to identify all unique carbon atoms in a molecule, providing essential information for structural confirmation. For this compound, the ¹³C NMR spectrum is expected to show distinct signals for each of the carbon atoms in the molecule, including those in the benzoate ring and the oxopentanyl chain. The chemical shifts of the carbonyl carbons are particularly diagnostic. libretexts.org The ketone carbonyl (C3) is expected to appear significantly downfield, typically in the 205-220 ppm range, while the ester carbonyl carbon will appear further upfield, around 170-185 ppm. libretexts.orgacs.org The presence of these two distinct carbonyl signals confirms the β-keto ester functionality.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted chemical shift values are based on typical ranges for similar functional groups. libretexts.orgacs.orgcdnsciencepub.comnetlify.app

Carbon Assignment Predicted Chemical Shift (δ ppm)
C1 (Methyl) 20 - 30
C2 (Methine, -O-) 70 - 80
C3 (Ketone C=O) 205 - 215
C4 (Methylene) 35 - 45
C5 (Methyl) 8 - 15
Ester C=O 165 - 175
Aromatic C (ipso) 128 - 132
Aromatic C (ortho) 129 - 131
Aromatic C (meta) 128 - 130

While ¹H and ¹³C NMR confirm the chemical structure, two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are employed to establish through-bond and through-space correlations, respectively.

COSY: A COSY spectrum would reveal scalar coupling between protons on adjacent carbons. For instance, it would show a cross-peak between the methine proton at C2 and the methyl protons at C1, confirming their connectivity. Similarly, a correlation between the diastereotopic methylene protons at C4 and the methyl protons at C5 would be observed, helping to unravel the complex splitting patterns.

NOESY: A NOESY experiment detects protons that are close to each other in space, typically within 5 Å, regardless of whether they are connected through bonds. This is particularly useful for determining the preferred conformation and relative stereochemistry of a molecule. For a flexible acyclic molecule like this compound, NOESY could reveal spatial proximities between protons on the benzoate ring and protons on the chiral pentanoyl chain, providing information about the molecule's conformational preferences around the ester linkage.

Chiral Chromatography for Enantiomeric Excess Determination

To determine the enantiomeric purity (or enantiomeric excess, ee) of a chiral sample, chromatographic methods that can differentiate between enantiomers are required. Chiral High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common and reliable techniques for this purpose.

The separation of enantiomers by chiral HPLC relies on the use of a Chiral Stationary Phase (CSP). CSPs create a chiral environment where the two enantiomers of the analyte form transient, diastereomeric complexes with differing stabilities, leading to different retention times. For β-keto esters and other carbonyl-containing compounds, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Chiralcel® columns), are often highly effective. mdpi.comhplc.euchiraltech.commz-at.de

Method development typically involves screening various mobile phases and columns. For polysaccharide-based columns, separations are often achieved in normal-phase mode using mixtures of alkanes (like hexane (B92381) or heptane) and alcohols (like isopropanol (B130326) or ethanol). The ratio of these solvents is optimized to achieve baseline separation with reasonable analysis times.

Table 3: Illustrative Chiral HPLC Method Parameters for Enantiomeric Purity This table presents a typical starting point for method development for a compound like this compound.

Parameter Condition
Column Chiralpak® IA or Chiralcel® OD-H (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 230 nm or 254 nm
Column Temperature 25 °C

| Expected Outcome | Baseline separation of the (S) and (R) enantiomers. |

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with sub-2 µm particles, which operate at higher pressures than conventional HPLC. ttb.gov This technology offers significant advantages, including faster analysis times, improved resolution, and greater sensitivity. researchgate.net For the analysis of this compound, transitioning a developed HPLC method to a UPLC system could reduce the run time from several minutes to under a minute, drastically increasing sample throughput. waters.com This is particularly advantageous in high-throughput screening or quality control environments. The increased sensitivity of UPLC is also beneficial for detecting and quantifying trace amounts of the undesired enantiomer, allowing for a more accurate determination of enantiomeric excess. ttb.govjascoinc.com

Gas Chromatography (GC) with Chiral Stationary Phases

Gas chromatography (GC) utilizing chiral stationary phases (CSPs) is a powerful and widely used method for separating enantiomers and determining the chiral purity of volatile compounds like this compound. nih.gov The separation mechanism relies on the differential, transient diastereomeric interactions between the two enantiomers and the chiral selector immobilized in the stationary phase. chromatographyonline.com

For ketones and esters, cyclodextrin-based CSPs are particularly effective. chromatographyonline.comchromatographyonline.com Cyclodextrins are chiral, cyclic oligosaccharides that form inclusion complexes with analyte molecules. chromatographyonline.com The enantioselective recognition arises from differences in the stability of these complexes, which are influenced by factors such as hydrogen bonding, dipole-dipole interactions, and the fit of the enantiomer within the chiral cavity of the cyclodextrin. chromatographyonline.com Derivatized cyclodextrins, such as permethylated beta-cyclodextrin, are often used to enhance enantioselectivity for a broader range of compounds. gcms.cz

In a typical analysis, a racemic or enantiomerically enriched sample of 3-Oxopentan-2-yl benzoate is vaporized and transported through the capillary column by an inert carrier gas. The enantiomers interact differently with the CSP, causing one to be retained longer than the other, resulting in two distinct peaks in the chromatogram. The area under each peak is proportional to the concentration of that enantiomer, allowing for the precise determination of enantiomeric excess (ee).

Table 1: Illustrative GC Parameters for Chiral Separation of 3-Oxopentan-2-yl benzoate Enantiomers

Parameter Value
Column Type Fused silica (B1680970) capillary column with a derivatized β-cyclodextrin CSP
Column Dimensions 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp at 5 °C/min to 200 °C, hold 5 min
Detector Flame Ionization Detector (FID)
Expected Retention Time (R)-enantiomer ~18.2 min

| Expected Retention Time (S)-enantiomer | ~18.5 min |

Note: The retention times are illustrative and would require experimental optimization.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of a chiral molecule. purechemistry.orgnih.gov This technique provides a three-dimensional map of the electron density within a single crystal, revealing the precise spatial arrangement of every atom and thus establishing its absolute stereochemistry. purechemistry.org

The process requires growing a high-quality single crystal of the enantiomerically pure compound. When a beam of X-rays is directed at the crystal, the rays are diffracted in a specific pattern determined by the crystal's internal structure. nih.gov For chiral molecules in non-centrosymmetric space groups, a phenomenon known as anomalous dispersion (or resonant scattering) occurs. researchgate.netmit.edu This effect, which is more pronounced for heavier atoms but is now reliably measurable even for molecules containing only light atoms like oxygen, causes slight but measurable differences in the intensities of specific pairs of reflections (known as Bijvoet pairs). mit.edued.ac.uk

By analyzing these intensity differences, the absolute structure of the crystal can be determined. A key statistical indicator, the Flack parameter, is refined during the structure solution. researchgate.net A Flack parameter value close to zero for a given stereochemical assignment confirms that the assignment is correct with high confidence. researchgate.net If the incorrect enantiomer was modeled, the Flack parameter would refine to a value near 1. Therefore, by obtaining a crystal structure of an enantiopure sample of 3-Oxopentan-2-yl benzoate and refining the Flack parameter, the '(S)' configuration can be unequivocally confirmed.

Table 2: Representative Crystallographic Data for this compound

Parameter Value
Chemical Formula C₁₂H₁₄O₃
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions (Å) a = 5.8, b = 9.5, c = 20.1 (Illustrative)
Radiation Cu Kα (λ = 1.54184 Å)
Temperature 100 K
Final R-factor < 0.05

| Flack Parameter | 0.02 (10) |

Note: This data is hypothetical and represents typical values for a small organic molecule. A Flack parameter near 0 confirms the assigned absolute configuration. researchgate.net

Mass Spectrometry (MS) in Conjunction with Separation Techniques

Mass spectrometry (MS) is a vital tool for determining the molecular weight and confirming the chemical structure of a compound through analysis of its fragmentation patterns. While MS itself is an achiral technique, its coupling with a chiral separation method, most commonly GC (GC-MS), allows for the confirmation of the identity of the separated enantiomers. nih.gov The (R) and (S) enantiomers of 3-Oxopentan-2-yl benzoate will have identical mass spectra, but their separation in the GC dimension allows for individual analysis.

Under electron ionization (EI), the 3-Oxopentan-2-yl benzoate molecule will undergo fragmentation in a predictable manner. The molecular ion peak (M⁺) corresponding to the mass of the entire molecule may be observed. The most characteristic fragmentation of benzoate esters involves the cleavage of the ester bond. pharmacy180.com This typically results in a highly abundant benzoyl cation (C₆H₅CO⁺) at a mass-to-charge ratio (m/z) of 105. pharmacy180.com This ion can further lose a neutral carbon monoxide (CO) molecule to produce the phenyl cation (C₆H₅⁺) at m/z 77. pharmacy180.com Other fragments corresponding to the oxopentanyl portion of the molecule would also be expected.

The combination of the retention time from the chiral GC column and the characteristic mass spectrum provides a very high degree of confidence in the identification and purity assessment of the (S)-enantiomer.

Table 3: Predicted Major Mass Fragments for 3-Oxopentan-2-yl benzoate

m/z Value Proposed Fragment Ion Formula
206 Molecular Ion [M]⁺ [C₁₂H₁₄O₃]⁺
177 [M - C₂H₅]⁺ [C₁₀H₉O₃]⁺
105 Benzoyl cation [C₇H₅O]⁺
77 Phenyl cation [C₆H₅]⁺

Computational Chemistry Approaches to Understanding Stereoselectivity and Reactivity

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, providing a framework to investigate the electronic structure of molecules. It is widely used to study reaction mechanisms, offering a balance between accuracy and computational cost.

The enantioselectivity of a chemical reaction is determined by the difference in the activation energies of the pathways leading to the two enantiomers. DFT calculations are instrumental in locating and characterizing the transition state (TS) structures for these competing pathways. By comparing the energies of the diastereomeric transition states, chemists can rationalize and predict the stereochemical outcome of a reaction.

In the context of synthesizing (S)-3-Oxopentan-2-yl benzoate (B1203000), a crucial step might involve the enantioselective acylation of a ketone. DFT can model the interaction between the substrate, the catalyst, and the acylating agent. The analysis focuses on the transition states leading to the (S) and (R) products. The favored pathway is the one with the lower energy barrier. For instance, in a catalyzed reaction, the non-covalent interactions between the catalyst and the substrate in the transition state assembly are what stabilize one pathway over the other.

Table 1: Hypothetical DFT-Calculated Energy Barriers for the Formation of 3-Oxopentan-2-yl Benzoate Enantiomers

Transition State Pathway Relative Energy (kcal/mol) Favored Product
TS-S Leads to (S)-enantiomer 12.5 Yes
TS-R Leads to (R)-enantiomer 14.8 No

This table illustrates how a lower calculated energy for the transition state leading to the (S)-product provides a quantitative rationalization for the observed enantioselectivity.

Beyond focusing solely on the transition state, DFT can be used to map the entire energy landscape of a reaction. This involves calculating the energies of reactants, intermediates, transition states, and products, creating a comprehensive reaction profile. Such profiles are vital for identifying the rate-determining step, understanding the feasibility of a proposed mechanism, and predicting potential side reactions. researchgate.net

For the formation of (S)-3-Oxopentan-2-yl benzoate, an energy landscape profile would reveal the energetics of each elementary step. For example, in a domino reaction, DFT calculations can help understand how to increase the activation energy of a potential side reaction relative to the main reaction, thereby enhancing chemoselectivity. researchgate.netmdpi.com By analyzing the full energy profile, researchers can gain a deeper understanding of the factors controlling the reaction's efficiency and selectivity.

Table 2: Example of a DFT-Calculated Energy Profile for a Reaction Step

Species Description Relative Gibbs Free Energy (kcal/mol)
Reactants Starting Materials 0.0
Intermediate 1 First reaction intermediate -5.2
Transition State 1 Barrier to form Intermediate 2 +15.1
Intermediate 2 Second reaction intermediate -2.1
Transition State 2 Barrier to form Product +10.8
Product This compound -11.5

This table provides a snapshot of a reaction pathway's energetics, highlighting the relative stabilities of intermediates and the heights of energy barriers.

Molecular Dynamics Simulations for Conformational Analysis

While DFT is excellent for stationary points on a potential energy surface, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular motion, conformational changes, and intermolecular interactions in a simulated environment (e.g., in a solvent). mun.caupc.edu

For a flexible molecule like this compound, which has several rotatable single bonds, a vast number of conformations are possible. The specific conformation of the molecule can significantly influence its reactivity and how it binds to a catalyst or enzyme. mun.ca MD simulations can sample this conformational space to identify the most stable, low-energy conformers and understand the transitions between them. biorxiv.org This information is critical for interpreting experimental results and for designing more effective catalysts.

Table 3: Key Dihedral Angles and Conformational Preferences from a Hypothetical MD Simulation

Dihedral Angle Atoms Involved Predominant Angle(s) (degrees) Description
τ1 C(ethyl)-C(carbonyl)-C(chiral)-O ~120° Orientation of ethyl group relative to chiral center
τ2 C(carbonyl)-C(chiral)-O-C(ester) ± 180° Defines the ester linkage planarity
τ3 C(chiral)-O-C(ester)-C(phenyl) ~0° or ~180° Orientation of the benzoate group

This table shows how MD simulations can quantify the conformational flexibility and preferences of the molecule.

Quantitative Structure-Activity Relationships (QSAR) in Enantioselective Catalysis

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the structural or physicochemical properties of a series of compounds with their biological activity or, in this case, catalytic performance. nih.gov When applied to stereoselectivity, the approach is often called a Quantitative Structure-Selectivity Relationship (QSSR). nih.gov

In the context of synthesizing this compound, a QSAR/QSSR study could be used to design an optimal chiral catalyst. The study would involve synthesizing a library of related catalysts, measuring the enantiomeric excess (e.e.) they produce, and then building a mathematical model that relates descriptors of the catalysts (e.g., steric parameters like cone angles, or electronic parameters like Hammett constants) to the observed e.e. nih.gov This model can then be used to predict the effectiveness of new, untested catalysts, accelerating the discovery of highly selective systems for producing benzoate esters. nih.govresearchgate.net

Table 4: Hypothetical QSAR Data for Catalyst Optimization in Benzoate Synthesis

Catalyst Steric Descriptor (e.g., Sterimol L) Electronic Descriptor (e.g., Hammett σ) Experimental e.e. (%) for (S)-product Predicted e.e. (%)
Cat-1 4.1 -0.2 65 67
Cat-2 4.5 0.0 82 81
Cat-3 4.8 +0.1 91 92
Cat-4 5.2 +0.3 75 74

This table demonstrates the core principle of QSAR: correlating chemical descriptors with experimental outcomes to create a predictive model.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational methods can accurately predict various spectroscopic properties, providing a powerful tool for structure verification and analysis. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly common and valuable application. nih.gov

Using DFT, typically with the Gauge-Including Atomic Orbital (GIAO) method, it is possible to calculate the NMR shielding tensors for each nucleus in this compound. d-nb.info These values, when referenced against a standard compound (like tetramethylsilane), yield predicted ¹H and ¹³C chemical shifts. The accuracy of these predictions has become very high, often with mean absolute errors of less than 0.2 ppm for ¹H and 1.2 ppm for ¹³C shifts, making them reliable for confirming experimental assignments or distinguishing between possible isomers. d-nb.infost-andrews.ac.uk

Table 5: Comparison of Hypothetical Experimental and DFT-Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Experimental Shift (ppm) Predicted Shift (ppm) (M06-2X/6-311+G(2d,p)) Deviation (ppm)
C=O (ketone) 210.5 209.8 -0.7
C=O (ester) 165.8 166.1 +0.3
C (chiral) 75.2 75.5 +0.3
C (phenyl, ipso) 130.1 130.4 +0.3
C (methyl) 26.4 26.2 -0.2
C (ethyl, CH₂) 35.9 36.3 +0.4
C (ethyl, CH₃) 8.1 8.0 -0.1

This table illustrates the high level of agreement that can be achieved between experimentally measured and computationally predicted NMR data, aiding in structural elucidation.

Applications in Complex Molecule Total Synthesis

Strategic Utilization as a Key Chiral Building Block

Chiral building blocks are essential starting materials in the synthesis of enantiomerically pure compounds, particularly for pharmaceuticals and natural products, where specific stereoisomers are responsible for desired biological activity. researchgate.netnih.govbuchler-gmbh.com The pharmaceutical industry has a consistently growing demand for chiral intermediates to improve drug efficacy. researchgate.net Molecules like (S)-3-Oxopentan-2-yl benzoate (B1203000) serve as foundational units, or "chiral pools," providing a pre-existing stereocenter that can be elaborated into a more complex target molecule. buchler-gmbh.com The most ambitious and often preferred technique in modern synthesis is the creation of homochiral compounds from non-chiral materials using chiral catalysts, but the use of readily available chiral building blocks remains a highly effective strategy. researchgate.netnih.gov

The structural motif of a chiral ketone or ester is prevalent in many polyketide natural products. While direct evidence for the use of (S)-3-Oxopentan-2-yl benzoate in the synthesis of Madeirolide A and Curvicollides A-C is not detailed in the provided search results, the synthesis of structurally related compounds underscores the importance of such chiral precursors.

For instance, the total synthesis of (-)-Fusaequisin A, a polyketide that shares a carbon backbone with Curvicollide C, showcases a strategy where complex stereochemistry is built using key asymmetric transformations. nih.gov The synthesis of Fusaequisin A was achieved through a central-to-lateral building block strategy, employing catalytic asymmetric Claisen rearrangement, Julia-Kocienski olefination, and olefin cross-metathesis as pivotal carbon-carbon bond-forming reactions. nih.gov The successful construction of such a molecule relies on the precise control of stereocenters, a role often fulfilled by chiral ketone or ester fragments that are elaborated upon.

In advanced organic synthesis, intermediates must often possess multiple functional groups that allow for sequential chemical modifications. While ketones and esters are sometimes used as solvents in solid-phase peptide synthesis (SPPS), the role of a molecule like this compound as a direct structural intermediate in the peptide backbone is not commonly documented. nih.gov Peptide synthesis typically involves the coupling of amino acids, which have amino and carboxylic acid functional groups.

However, the functional groups of chiral ketone-esters can be valuable for synthesizing modified or non-standard amino acids or for use in biomimetic scaffolds that may later be coupled to peptide fragments. nih.gov The development of solid-phase synthesis protocols allows for multi-step syntheses where intermediates are built upon a resin, a process that could potentially incorporate a chiral ketone-ester for conversion into a desired fragment before cleavage. nih.gov

Scaffold for Generating Stereochemically Defined Fragments

A key application of chiral building blocks like this compound is their use as a scaffold to generate more complex, stereochemically defined molecular fragments. The existing stereocenter serves as an anchor point, directing the stereochemical outcome of subsequent reactions. The ketone and ester functionalities offer differential reactivity, allowing for a wide range of transformations.

For example, the ketone can be subjected to:

Reduction: Asymmetric hydrogenation can convert the ketone into a secondary alcohol with high stereocontrol, creating a new stereocenter. nih.gov

Alkylation: The α-carbon to the ketone can be alkylated, although controlling the stereochemistry at this position can be challenging due to potential racemization via keto-enol tautomerism. nih.gov

Amination: Direct asymmetric amination of ketones can produce α-amino ketones, which are precursors to valuable β-amino alcohols and other nitrogen-containing quaternary stereocenters. escholarship.org

The ester group can be hydrolyzed to a carboxylic acid or reduced to an alcohol, providing further handles for chemical modification. This versatility makes chiral ketone-esters powerful starting points for building diverse and stereochemically pure fragments for inclusion in larger molecules. nih.gov

Development of New Synthetic Strategies Utilizing Chiral Ketone-Esters

The utility of chiral ketone-esters has spurred the development of new synthetic methods that leverage their unique reactivity. These strategies often focus on the enantioselective transformation of the keto-ester motif. acs.org

Recent advancements include:

Organocatalysis: The use of small organic molecules as catalysts has significantly expanded the toolkit for asymmetric transformations of β-ketoesters. acs.org

Synergistic Catalysis: A combined ruthenium and palladium catalytic system has been developed for the stereodivergent dehydrative allylation of β-ketoesters, allowing for the construction of two adjacent stereocenters with high control. nih.gov

Enantioselective Hydrogenation: Chiral diphosphine-ruthenium complexes are highly effective for the hydrogenation of β-ketoesters, producing chiral β-hydroxy esters with excellent enantioselectivity and at very low catalyst loadings. researchgate.net

Novel Reagents: To circumvent the use of the highly reactive and toxic reagent diketene, 2,2,6-trimethyl-4H-1,3-dioxin-4-one has been employed as a stable alternative for the synthesis of chiral β-ketoesters from chiral alcohols under mild conditions. allstudyjournal.com

These evolving strategies enhance the value of chiral ketone-esters as building blocks by providing more efficient and selective ways to incorporate them into complex targets.

Interactive Data Table: Modern Synthetic Strategies for Chiral Keto-Esters

Synthetic StrategyCatalyst/Reagent TypeTransformationKey Advantage
Stereodivergent Allylation Synergistic Ru/Pd chiral catalysts nih.govDehydrative allylation of β-keto estersConstructs two adjacent stereocenters with control over all four possible stereoisomers. nih.gov
Enantioselective Hydrogenation Chiral Diphosphine-Ruthenium Complexes researchgate.netReduction of β-keto group to β-hydroxy groupHigh efficiency and enantioselectivity at very low catalyst-to-substrate ratios (up to 1:20,000). researchgate.net
Organocatalyzed Transformations Small chiral organic molecules (e.g., proline derivatives, phosphoric acids) escholarship.orgacs.orgVarious, including amination and alkylationAvoids the use of metals and offers a broad range of selective transformations. acs.org
Acetoacetylation 2,2,6-trimethyl-4H-1,3-dioxin-4-one allstudyjournal.comSynthesis of β-keto esters from alcoholsA stable, less toxic alternative to diketene, providing quantitative yields under mild conditions. allstudyjournal.com

Broader Impact and Future Research Directions

Advancements in Asymmetric Catalysis Through Insights from this Compound

The synthesis of enantiomerically pure compounds is a central goal in modern organic chemistry, and the development of effective asymmetric catalysts is paramount to achieving this. slideshare.netyork.ac.uk Chiral β-hydroxy ketones, the precursors to β-acyloxy ketones like (S)-3-Oxopentan-2-yl benzoate (B1203000), are valuable synthetic intermediates, and the ability to produce them with high stereocontrol is a rigorous test for any catalytic system. researchgate.netorganic-chemistry.org The pursuit of such molecules has been a significant driver for innovation in asymmetric catalysis.

Research into the synthesis of these chiral frameworks has spurred progress in several key areas of catalysis:

Asymmetric Organocatalysis: This field utilizes small, chiral organic molecules to catalyze stereoselective transformations. beilstein-journals.org The synthesis of chiral ketones and their derivatives has benefited from the development of bifunctional organocatalysts, such as those based on squaramide or thiourea (B124793) scaffolds, which can activate both the nucleophile and electrophile through non-covalent interactions like hydrogen bonding. nih.govbeilstein-journals.org These metal-free catalysts are often favored for their stability, low toxicity, and alignment with green chemistry principles. chiralpedia.com

Transition Metal Catalysis: Complexes of metals such as rhodium, copper, and palladium continue to be workhorses for asymmetric synthesis due to their high efficiency and selectivity. organic-chemistry.orgbeilstein-journals.org For example, rhodium-catalyzed hydrogenative aldol (B89426) coupling reactions have been developed to afford aldol products with high syn-diastereoselectivity. organic-chemistry.org Similarly, copper-phosphine complexes have proven effective in the catalytic asymmetric methylation of related pyruvate (B1213749) substrates, yielding chiral tertiary alcohols with high enantioselectivity. beilstein-journals.org

Synergistic Catalysis: An emerging frontier involves the use of two distinct catalytic cycles operating in concert to enable a single, highly selective transformation. researchgate.net This approach has been demonstrated in the synthesis of β,γ-unsaturated ketones through the synergistic action of an N-heterocyclic carbene (NHC) catalyst and a palladium catalyst. researchgate.net Such cooperative systems open up new reaction pathways that are inaccessible with a single catalyst, providing novel strategies for constructing complex chiral molecules. nih.govmdpi.com

Insights gained from the stereoselective synthesis of molecules like (S)-3-Oxopentan-2-yl benzoate are crucial for the rational design of next-generation catalysts with enhanced activity, broader substrate scope, and improved selectivity, impacting the synthesis of a wide range of chiral chemicals. nih.gov

Potential for Novel Chiral Material Design and Development

Chiral molecules can serve as fundamental building blocks for the construction of advanced materials with unique optical, electronic, or mechanical properties. uq.edu.au The defined three-dimensional structure of a molecule like this compound makes it a valuable chiral synthon for engineering materials where chirality dictates function.

Future research in this area is directed towards several classes of materials:

Chiral Metal-Organic Frameworks (MOFs) and Coordination Polymers: These are crystalline materials constructed from metal ions or clusters linked by organic ligands. uq.edu.au By modifying this compound to include coordinating functional groups (e.g., carboxylates or pyridyls), it could be used as a chiral ligand to build extended 1D, 2D, or 3D networks. uq.edu.au The modularity of MOFs allows for precise control over pore size and chemical environment, making them highly promising for applications in enantioselective separations, asymmetric catalysis, and chiral sensing. uq.edu.au

Supramolecular Assemblies: The ketone and ester functionalities within the molecule can participate in directed, non-covalent interactions such as hydrogen bonding. This opens possibilities for the design of self-assembling systems where chirality is expressed at a supramolecular level, leading to the formation of chiral gels, fibers, or vesicles.

Chiral Polymers and Dendrimers: The molecule can be incorporated into polymeric structures, either as part of the main chain or as a pendant group. The resulting chiral polymers could exhibit unique properties, such as the ability to recognize other chiral molecules or to act as chiral stationary phases in chromatography.

The application of molecular engineering principles to chiral synthons is a key strategy for creating these sophisticated materials. uq.edu.au The stereochemical and functional information encoded in this compound provides a starting point for the bottom-up design of materials with precisely controlled chiral architectures and functions.

Emerging Methodologies for Chiral Synthesis and Characterization

Progress in chemical synthesis and analysis is driven by the development of new tools and techniques. The challenge of efficiently producing and definitively characterizing enantiopure compounds like this compound pushes the boundaries of current methodologies.

Emerging Synthetic Methodologies:

Photoredox Catalysis: The use of visible light to drive chemical reactions offers a mild and sustainable alternative to traditional thermal methods. nih.govchiralpedia.com Combining photoredox catalysis with asymmetric catalysis has emerged as a powerful strategy for forging chiral bonds with high enantioselectivity, enabling the synthesis of complex drug-like molecules under environmentally benign conditions. nih.govuni-rostock.de

Continuous Flow Chemistry: Performing reactions in continuous flow reactors rather than traditional batch flasks provides superior control over parameters like temperature and mixing, leading to improved yields, safety, and scalability. chiralpedia.com This technology is increasingly being adopted for the synthesis of fine chemicals and pharmaceuticals, offering a greener and more efficient manufacturing platform. au.dk

Domino Reactions: These elegant processes, also known as tandem or cascade reactions, involve two or more bond-forming events occurring in a single operation without isolating intermediates. mdpi.com This approach enhances synthetic efficiency, reduces solvent use and waste, and allows for the rapid construction of molecular complexity from simple starting materials. mdpi.com

Advanced Characterization Techniques:

Electronic Circular Dichroism (ECD): This spectroscopic technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. ECD is a powerful, non-destructive method for determining the absolute configuration and conformational preferences of chiral molecules in solution, especially when coupled with quantum chemical calculations. ncl.ac.uk

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction remains the gold standard for unambiguously determining the three-dimensional atomic structure and absolute stereochemistry of a molecule. uq.edu.aumdpi.comncl.ac.uk

Chiral Chromatography: High-performance liquid chromatography (HPLC) utilizing chiral stationary phases is an indispensable tool for separating enantiomers and accurately determining the enantiomeric excess (ee) of a reaction product, a critical measure of success in asymmetric synthesis. beilstein-journals.orgualberta.ca

Interdisciplinary Research Opportunities in Stereoselective Chemistry

The synthesis and study of chiral molecules are not confined to the domain of organic chemistry; they create fertile ground for interdisciplinary collaboration that drives innovation in a multitude of fields.

Medicinal Chemistry and Pharmacology: The biological activity of a drug is intimately linked to its stereochemistry, as drug targets like enzymes and receptors are themselves chiral. wikipedia.org The development of stereoselective synthetic methods is therefore fundamental to modern drug discovery, enabling the creation of safer and more effective medicines. nih.govnih.gov Chiral building blocks are essential for synthesizing potential therapeutics, including kinase inhibitors for cancer treatment and protease inhibitors for various diseases. uni-rostock.denih.govresearchgate.net

Materials Science and Engineering: As detailed previously, a synergistic relationship exists between stereoselective synthesis and materials science. ehu.es The ability to create enantiomerically pure molecules is the foundation for designing advanced materials, such as chiral MOFs for enantioselective separations and chiral polymers for specialized applications. uq.edu.au

Biotechnology and Green Chemistry: Biocatalysis, which employs enzymes or whole microorganisms to perform chemical transformations, offers a highly selective and sustainable approach to asymmetric synthesis. chiralpedia.com Research at the interface of chemistry and biology focuses on discovering new enzymes and engineering existing ones to create biocatalytic routes to valuable chiral chemicals.

Computational Chemistry: Theoretical and computational studies, particularly using Density Functional Theory (DFT), have become indispensable for understanding the mechanisms of asymmetric reactions. mdpi.com These methods allow researchers to predict stereochemical outcomes, rationalize catalyst behavior, and design new, more effective catalysts in silico, accelerating the experimental discovery process.

Chemical Engineering: The translation of a laboratory-scale synthesis to industrial production requires collaboration with chemical engineers. The integration of advanced synthetic methods with process optimization and technologies like continuous flow chemistry is crucial for developing sustainable and economically viable manufacturing processes for chiral drugs and fine chemicals. chiralpedia.comau.dk

The pursuit of complex chiral targets like this compound fosters a rich interplay between disciplines, where challenges in synthesis spark innovation in catalysis, materials science, and medicine.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-3-Oxopentan-2-yl benzoate, and how can stereochemical purity be ensured?

  • Methodological Answer : The synthesis typically involves esterification of (S)-3-oxopentan-2-ol with benzoyl chloride under basic conditions (e.g., pyridine or DMAP). To ensure enantiomeric purity, chiral resolution via chromatography (e.g., chiral HPLC) or asymmetric catalysis (e.g., lipase-mediated transesterification) is recommended. For example, palladium-catalyzed coupling reactions (similar to silacycle syntheses in ) may be adapted to optimize regioselectivity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR to confirm ester linkage (δ ~7.5–8.3 ppm for aromatic protons, δ ~165–170 ppm for carbonyl carbons).
  • IR : Peaks at ~1720 cm1^{-1} (ester C=O) and ~1260 cm1^{-1} (C-O stretch).
  • MS : High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., C12_{12}H14_{14}O3_3).
    Comparative data from structurally similar benzoates (e.g., benzyl benzoate in ) can validate assignments .

Q. How can the stability of this compound under varying storage conditions be assessed?

  • Methodological Answer : Conduct accelerated stability studies at controlled temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels. Monitor degradation via HPLC and track enantiomeric excess (EE%) over time. Reference safety protocols for related esters ( ) to design storage guidelines (e.g., inert atmosphere, desiccants) .

Advanced Research Questions

Q. What catalytic systems are effective for enantioselective synthesis of this compound, and how do reaction mechanisms differ?

  • Methodological Answer :

  • Metal Catalysts : Palladium complexes (e.g., Pd(PPh3_3)4_4) enable cross-coupling with retained stereochemistry, as seen in silacyclopropane reactions ( ).
  • Biocatalysts : Immobilized lipases (e.g., CAL-B) promote kinetic resolution via transesterification.
    Mechanistic studies (e.g., DFT calculations) can compare activation pathways, such as coordination-driven vs. transmetallation routes ( ). Contradictions in regioselectivity (e.g., Pd vs. Cu catalysts) require kinetic isotope effect (KIE) experiments to resolve .

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Use density functional theory (DFT) to model transition states and reaction trajectories. For example:

  • Calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • Simulate steric effects of substituents on reaction barriers (e.g., benzoyl group vs. alkyl chains).
    Reference studies on silacycle intermediates () to validate computational models against experimental data .

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound synthesis?

  • Methodological Answer :

  • Controlled Replicates : Reproduce reactions under identical conditions (solvent purity, catalyst loading).
  • In Situ Spectroscopy : Monitor reactions via FTIR or Raman to detect transient intermediates.
  • Meta-Analysis : Compare datasets from heterogeneous catalysis (e.g., Pd/C vs. homogeneous Pd(OAc)2_2) to identify outliers.
    Discrepancies in metal-mediated pathways ( vs. 9) may stem from ligand effects or solvent polarity, requiring systematic screening .

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